5-Methyloct-5-en-4-ol
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Overview
Description
5-Methyloct-5-en-4-ol is an organic compound with the molecular formula C9H18O It is a member of the alcohol family and features a hydroxyl group (-OH) attached to a carbon chain that includes a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyloct-5-en-4-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5-methyloct-5-en-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 5-methyloct-5-en-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions
5-Methyloct-5-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methyloctan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-Methyloct-5-en-4-one or 5-methyloct-5-en-4-al.
Reduction: 5-Methyloctan-4-ol.
Substitution: 5-Methyloct-5-en-4-chloride or 5-methyloct-5-en-4-bromide.
Scientific Research Applications
5-Methyloct-5-en-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Methyloct-5-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the carbon chain can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyloct-5-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.
5-Methyloct-5-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
5-Methyloct-5-en-4-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
143233-08-3 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
5-methyloct-5-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h6,9-10H,4-5,7H2,1-3H3 |
InChI Key |
RYIWDHRUNBWJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=CCC)C)O |
Origin of Product |
United States |
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